N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide
Description
N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring fused to an indene moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-16(9-12-5-1-2-6-12)20-11-17(23)21-19-15-10-13-7-3-4-8-14(13)18(15)19/h3-4,7-8,12,15,18-19H,1-2,5-6,9-11H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPXLGUAOLSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC(=O)NC2C3C2C4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide typically involves multiple steps The initial step often includes the preparation of the cyclopropane-indene intermediate This can be achieved through a cyclopropanation reaction involving a suitable indene derivative and a diazo compound under catalytic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation step and the employment of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or oxoethyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-ylamino)-2-oxoethyl]-2-cyclopentylacetamide: shares structural similarities with other cyclopropane-indene derivatives.
Cyclopropane-indene derivatives: These compounds also feature a cyclopropane ring fused to an indene moiety but may have different substituents.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
